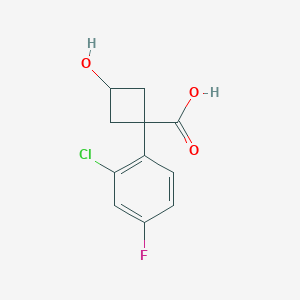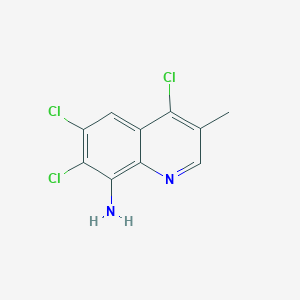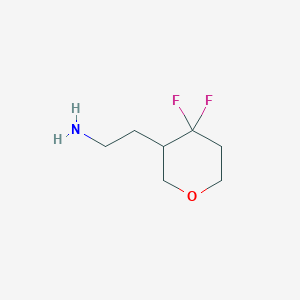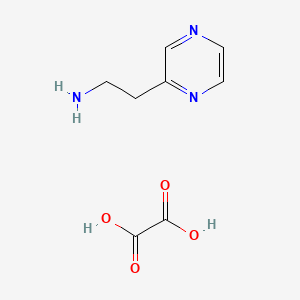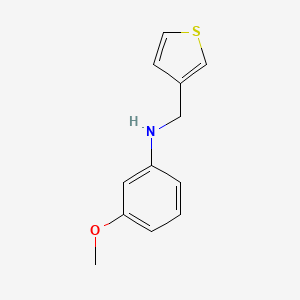![molecular formula C15H26N2O2 B13240132 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a tert-butyl group and an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the oxadiazole ring . The resulting intermediate can then be reacted with a cyclohexane derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify the oxadiazole ring or the cyclohexane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the oxadiazole ring or the cyclohexane ring using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The cyclohexane moiety provides structural stability and can modulate the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the oxadiazole ring and the cyclohexane moiety, which confer distinct chemical and physical properties. The tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H26N2O2 |
|---|---|
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)10-15(18)8-6-14(4,5)7-9-15/h18H,6-10H2,1-5H3 |
Clé InChI |
NSOVPDAJUHALGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(CC2=NC(=NO2)C(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


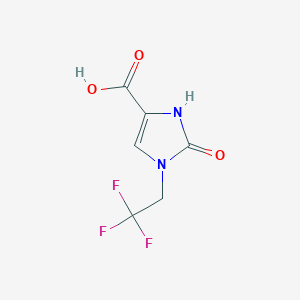
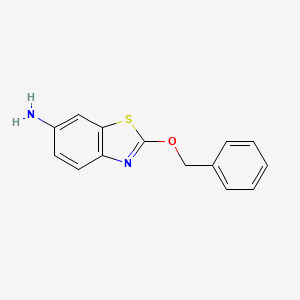
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
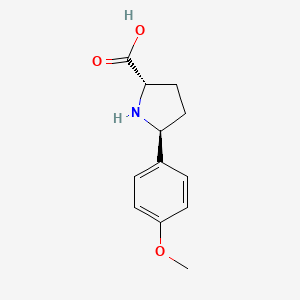

![tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)
![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
